molecular formula C10H16BrN3 B2962820 5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine CAS No. 1039987-25-1

5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine

Cat. No.: B2962820
CAS No.: 1039987-25-1
M. Wt: 258.163
InChI Key: BVVHJAFIYIQILS-UHFFFAOYSA-N
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Description

5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine is a chemical compound with the molecular formula C10H16BrN3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine typically involves the bromination of pyridine derivatives followed by the introduction of the dimethylamino propyl group. One common method involves the following steps:

    Bromination: Pyridin-2-amine is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Alkylation: The brominated product is then reacted with 3-(dimethylamino)propyl chloride in the presence of a base such as potassium carbonate to introduce the dimethylamino propyl group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or sodium thiolate in polar solvents such as dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium methoxide would yield a methoxy derivative, while Suzuki-Miyaura coupling with phenylboronic acid would produce a phenyl-substituted pyridine.

Scientific Research Applications

5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in the study of biological pathways and mechanisms, particularly those involving neurotransmitters and receptors.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine involves its interaction with specific molecular targets such as receptors or enzymes. The dimethylamino propyl group can enhance the compound’s ability to cross biological membranes and interact with target proteins. The bromine atom can participate in halogen bonding, which can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-amino-5-bromopyridine: Similar structure but lacks the dimethylamino propyl group.

    N-(3-dimethylaminopropyl)-2-pyridinamine: Similar structure but lacks the bromine atom.

    5-chloro-N-[3-(dimethylamino)propyl]pyridin-2-amine: Similar structure with chlorine instead of bromine.

Uniqueness

5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine is unique due to the presence of both the bromine atom and the dimethylamino propyl group. This combination imparts specific chemical and biological properties that are not observed in the similar compounds listed above. The bromine atom can participate in unique halogen bonding interactions, while the dimethylamino propyl group enhances membrane permeability and receptor binding.

Properties

IUPAC Name

N-(5-bromopyridin-2-yl)-N',N'-dimethylpropane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3/c1-14(2)7-3-6-12-10-5-4-9(11)8-13-10/h4-5,8H,3,6-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVHJAFIYIQILS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=NC=C(C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1039987-25-1
Record name 5-bromo-N-[3-(dimethylamino)propyl]pyridin-2-amine
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